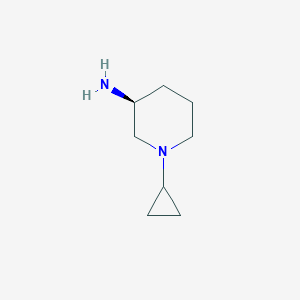

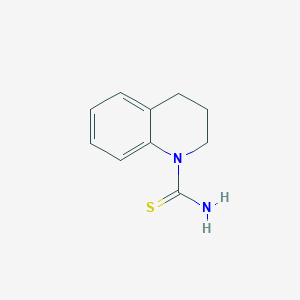

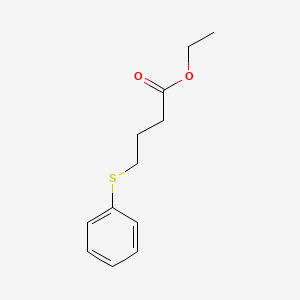

3,4-dihydroquinoline-1(2H)-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dihydroquinoline-1(2H)-carbothioamide is a derivative of the 3,4-dihydroquinoline scaffold . This scaffold is a bioactive natural compound that has been exploited for plant disease management .

Synthesis Analysis

The synthesis of 3,4-dihydroquinoline derivatives typically involves the Castagnoli–Cushman reaction . This reaction has been used to synthesize 59 derivatives of the 3,4-dihydroquinoline scaffold .Aplicaciones Científicas De Investigación

Urease Inhibition

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues, including 3,4-dihydroquinoline-1(2H)-carbothioamide, demonstrate significant urease inhibitory potential. These compounds, synthesized via a one-step reaction protocol, have been found more potent than standard urease inhibitors like thiourea. This finding suggests potential applications in treating diseases associated with urease activity, such as urinary tract infections and urolithiasis (Ali et al., 2021).

Synthesis of Enantiomerically Pure Quinolones

3,4-Dihydroquinolin-2(1H)-ones, derived from compounds like 3,4-dihydroquinoline-1(2H)-carbothioamide, are used in synthesizing enantiomerically pure quinolones. These compounds are significant for their biological and pharmacological properties. They are synthesized using benzothiazines, providing a template for creating a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions (Harmata & Hong, 2007).

Thrombopoietin (TPO) Receptor Agonists

Indoline-1- or 3,4-dihydroquinoline-1(2H)-substituted carbothiohydrazides, a category which includes 3,4-dihydroquinoline-1(2H)-carbothioamide, have been identified as thrombopoietin (TPO) receptor agonists. These compounds exhibit agonistic activity in human c-mpl in cell lines, suggesting their potential in therapies related to platelet production and disorders (Tang et al., 2010).

Antimycobacterial Activity

Novel aryl tethered 3,4-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides, related to 3,4-dihydroquinoline-1(2H)-carbothioamide, have shown promising in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis (Mtb). These compounds have demonstrated effectiveness in treating tuberculosis, one of the leading infectious diseases worldwide (Marvadi et al., 2020).

Anticorrosive Agents

Compounds like N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide, which share a structural relation with 3,4-dihydroquinoline-1(2H)-carbothioamide, have been studied as corrosion inhibitors. These compounds are evaluated as C22E steel corrosion inhibitors in acidic solutions, demonstrating significant inhibitory performance, suggesting applications in protecting metals against corrosion (About et al., 2020).

Antimicrobial Agents

Some derivatives of 3,4-dihydroquinoline-1(2H)-carbothioamide have been found to possess antimicrobial properties. These compounds, after undergoing specific chemical reactions, exhibit activity against various microbes, indicating their potential in developing new antimicrobial drugs (Lamani et al., 2010).

Mecanismo De Acción

Target of Action

Similar compounds, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have shown antioomycete activity against the phytopathogen pythium recalcitrans .

Mode of Action

Biochemical Pathways

The disruption of biological membrane systems suggests that the compound could interfere with essential cellular processes such as nutrient uptake, waste excretion, and signal transduction .

Propiedades

IUPAC Name |

3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c11-10(13)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAIRLQMYATCKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26666842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,4-dihydroquinoline-1(2H)-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2459427.png)

![4-fluoro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2459435.png)

![3,6-dichloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}pyridine-2-carboxamide](/img/structure/B2459436.png)

![N1-(4-ethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2459437.png)